3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole
Overview
Description
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-aminophenyl-1-methyl-1H-pyrazole with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful temperature control to avoid decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and polyols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to prevent the decomposition of the isocyanate group.
Major Products Formed
The major products formed from these reactions include ureas, carbamates, and polyurethanes, depending on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is investigated for its potential biological activities, including antitumor and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery, with ongoing research into its efficacy and safety in clinical trials.
Industry: The compound is utilized in the production of high-performance materials such as polyurethanes, which are used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole involves its reactivity with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and resulting in therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetylphenyl isocyanate
- 2-(3-Isocyanatophenyl)pyrimidine
- 1-(3-Isocyanatophenyl)-1H-pyrrole
Uniqueness
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both an isocyanate group and a pyrazole ring in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-isocyanatophenyl)-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-6-5-11(13-14)9-3-2-4-10(7-9)12-8-15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBLKMXEBFQFKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640334 | |
Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-60-9 | |
Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912569-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.